molecular formula C22H18N2O6 B2758873 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 953249-61-1

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2758873
CAS No.: 953249-61-1
M. Wt: 406.394
InChI Key: YYSUAEMZXVEWBD-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The oxazole’s 3-position is esterified with a 2-(1H-indol-3-yl)-2-oxoacetate moiety. The molecular formula is C22H19N2O6 (calculated from ), with a molecular weight of 407.4 g/mol (estimated from structural data). Its synthesis likely involves coupling a pre-formed oxazole derivative with an indole-oxoacetate ester, analogous to methods described in and for related compounds .

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-27-18-8-7-13(9-20(18)28-2)19-10-14(24-30-19)12-29-22(26)21(25)16-11-23-17-6-4-3-5-15(16)17/h3-11,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSUAEMZXVEWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydroxylamine

The 1,2-oxazole ring is classically synthesized via cyclization of β-keto esters with hydroxylamine. For the 3,4-dimethoxyphenyl-substituted variant:

  • Synthesis of Ethyl 3-(3,4-Dimethoxyphenyl)-3-oxopropanoate :

    • 3,4-Dimethoxyacetophenone is condensed with diethyl oxalate under basic conditions (Claisen condensation).
    • Reaction Conditions : Sodium ethoxide in ethanol, reflux for 6–8 hours.
    • Yield : 68–72%.
  • Cyclization to Isoxazole :

    • Treatment of the β-keto ester with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 hours forms the isoxazole ring.
    • Mechanism : Nucleophilic attack of hydroxylamine at the carbonyl, followed by dehydration and cyclization.
    • Product : Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate (85–90% yield).
  • Reduction to Alcohol :

    • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran reduces the ester to the primary alcohol.
    • Conditions : 0°C to room temperature, 2 hours.
    • Yield : 75–80%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.75 (s, 2H, CH₂OH), 3.92 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
  • IR (KBr) : 3250 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C=N).

Preparation of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid

Oxalylation of Indole

Indole derivatives react with oxalyl chloride to form α-keto acid chlorides, which are hydrolyzed to the free acid:

  • Reaction with Oxalyl Chloride :

    • Indole is treated with oxalyl chloride in anhydrous dichloromethane at 0°C for 1 hour.
    • Product : 2-(1H-Indol-3-yl)-2-oxoacetyl chloride (85% yield).
  • Hydrolysis to Acid :

    • The acid chloride is quenched with ice-water, and the mixture is stirred for 30 minutes to yield 2-(1H-indol-3-yl)-2-oxoacetic acid.
    • Yield : 78–82%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, COOH), 8.45 (s, 1H, indole C2–H), 7.60–7.20 (m, 4H, indole H), 3.40 (s, 2H, CH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Esterification of the Isoxazole Alcohol and α-Keto Acid

Steglich Esterification

Carbodiimide-mediated coupling ensures mild conditions suitable for acid- and base-sensitive substrates:

  • Activation of the Acid :

    • 2-(1H-Indol-3-yl)-2-oxoacetic acid (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry dichloromethane are stirred at 0°C for 30 minutes.
  • Addition of Alcohol :

    • 5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-ylmethanol (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
  • Workup :

    • The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the ester.
    • Yield : 65–70%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H, indole C2–H), 7.60–7.10 (m, 7H, aromatic H), 5.30 (s, 2H, OCH₂), 3.95 (s, 6H, 2×OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 185.2 (C=O), 162.5 (C=O ester), 150.1 (C=N), 128.5–110.2 (aromatic C), 56.2 (OCH₃), 55.8 (OCH₃), 50.1 (OCH₂).

Alternative Synthetic Routes and Optimization

Direct Cyclization of Preformed Intermediates

An alternative one-pot approach involves synthesizing the isoxazole and indole moieties concurrently:

  • In Situ Generation of α-Keto Acid Chloride :
    • Indole is treated with oxalyl chloride in the presence of the isoxazole alcohol, enabling simultaneous esterification.
    • Conditions : Triethylamine (2.0 equiv) in dichloromethane, 0°C to room temperature, 6 hours.
    • Yield : 60–65%.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative:

  • Conditions : Candida antarctica lipase B (CAL-B), tert-butanol, 40°C, 48 hours.
  • Yield : 55–60%.

Challenges and Mitigation Strategies

  • Indole N–H Reactivity : The unprotected indole nitrogen may undergo side reactions during esterification. Using bulky bases (e.g., 2,6-lutidine) suppresses protonation and dimerization.
  • Oxazole Ring Stability : Strong acids or prolonged heating can degrade the isoxazole. Reactions are best conducted under neutral or mildly basic conditions.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide ()
  • Structure : Replaces the 1,2-oxazole with a 4-isoxazole ring and introduces an N-methyl acetamide group.
  • Key Differences: The isoxazole’s oxygen and nitrogen positions (1,2-oxazole vs. The acetamide group may enhance solubility compared to the ester in the target compound.
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate ()
  • Structure : Simplifies the target compound by omitting the oxazole-dimethoxyphenyl moiety and methylating the indole nitrogen.
  • Methylation of indole-NH may decrease hydrogen-bond donor capacity, affecting target binding .

Substituent Modifications

Curcumin Analogs ()
  • Structure: Derivatives like (3e) and (3d) feature cyclopentanone/cyclohexanone cores with dimethoxyphenyl or hydroxy-methoxyphenyl substituents.
  • Activity Comparison: Antioxidant Capacity: Compounds with hydroxyl groups (e.g., 3d) showed stronger radical scavenging (IC50 ~5 µM) than dimethoxy-substituted analogs (e.g., 3e), suggesting methoxy groups reduce antioxidant efficacy. Enzyme Inhibition: The dimethoxy-substituted 3e exhibited potent tyrosinase inhibition (IC50 <10 µM), while 2e (cyclohexanone analog) inhibited HIV-1 protease (IC50 ~1 µM). This highlights the importance of substituent positioning and ring size .
Ethyl {5-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indol-3-yl}(oxo)acetate ()
  • Structure : Replaces the oxazole with a sulfanyl group and introduces a 4-methylphenyl substituent.
  • However, sulfanyl moieties are prone to oxidation, which could limit stability .

Solubility and Stability

  • The target compound’s dimethoxyphenyl and ester groups likely confer moderate lipophilicity (logP ~3.5), comparable to 3e ().
  • Methylation of indole-NH (as in ) improves metabolic stability but may reduce aqueous solubility .

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic organic molecule characterized by its unique structural features, including an oxazole ring and an indole moiety. This combination is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure includes:

  • Oxazole Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Indole Moiety : Known for its role in various biological activities, including anticancer effects.
  • Dimethoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes.

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features facilitate:

  • Hydrogen Bonding : The amide linkage allows for effective binding with target proteins.
  • π-π Stacking Interactions : The aromatic rings can engage in stacking interactions with aromatic residues in proteins, influencing enzymatic activity or receptor binding.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this one exhibit antimicrobial properties. For example, derivatives have shown effectiveness against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that the compound may possess significant antibacterial activity.

Anti-inflammatory Potential

Research has indicated that compounds within this structural class can modulate inflammatory pathways. In vitro studies have demonstrated that certain derivatives can inhibit the activity of NF-κB, a key transcription factor in inflammatory responses . This modulation suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

The compound's structural attributes position it as a candidate for anticancer research. Studies on similar compounds have revealed cytotoxic effects against various cancer cell lines, including colon cancer and oral squamous cell carcinoma . The following table summarizes findings related to cytotoxicity:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)5.0Induces apoptosis via caspase activation
Compound BHT29 (Colon)10.0Causes mitochondrial membrane depolarization
Compound COSCC6.5Inhibits NF-κB signaling

Case Studies

  • Study on Indole Derivatives : A study evaluated several indole-based compounds for their anticancer properties. Among them, derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines while sparing non-malignant cells .
  • Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives effectively inhibited bacterial growth at low concentrations (MIC values), indicating their potential as antibiotic agents .

Q & A

Q. What are the optimal synthetic routes for preparing [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Synthesize the 1,2-oxazole core by cyclocondensation of 3,4-dimethoxyphenylacetylene with hydroxylamine derivatives under acidic conditions (e.g., acetic acid reflux, 3–5 hours) .
  • Step 2 : Introduce the indole-2-oxoacetate moiety via esterification or nucleophilic substitution. Ethyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives (e.g., from ChemIDplus, CAS 51079-10-8) can serve as precursors, activated with DCC/DMAP for coupling .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Parameters :

Reaction StepConditionsYield Range
Oxazole formationAcetic acid, 110°C, 4h60–75%
Ester couplingDCM, RT, 12h50–65%

Q. How can the structural integrity of this compound be validated?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks:
  • 1,2-Oxazole protons (δ 6.5–7.5 ppm, aromatic) and methoxy groups (δ 3.8–4.0 ppm) .
  • Indole NH (δ ~10.5 ppm, broad singlet) and oxoacetate carbonyl (δ ~170 ppm in 13C^{13}C) .
    • X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for single-crystal refinement. For example, similar dimethoxyphenyl derivatives show triclinic crystal systems with R-factors < 0.05 .

Q. What preliminary biological assays are suitable for screening this compound?

Prioritize assays based on structural motifs:

  • Anticancer activity : MTT assay against HCT-116 (colon cancer) or MCF-7 (breast cancer) cell lines (IC50_{50} determination) .
  • Enzyme inhibition : Test for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) inhibition, given the indole-oxadiazole pharmacophore .
  • Cytotoxicity : Use HEK-293 normal cells to assess selectivity (therapeutic index).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Case Study : If 1H^1H-NMR suggests a planar indole moiety, but X-ray shows puckering, perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to model electronic effects. Compare computed vs. experimental 13C^{13}C shifts (<2 ppm deviation acceptable) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., methoxy group rotation barriers) .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Microwave-assisted synthesis : Reduce reaction time for oxazole formation (15 minutes vs. 4 hours) with 20% yield improvement .
  • Catalytic systems : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling (if aryl halides are intermediates), achieving >85% coupling efficiency .
  • Byproduct analysis : LC-MS to identify dimers or hydrolysis products; adjust pH or solvent polarity (e.g., switch from THF to DMF) .

Q. How can computational modeling predict the compound’s structure-activity relationship (SAR)?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Focus on hydrogen bonding with indole NH and hydrophobic interactions with dimethoxyphenyl groups .
  • QSAR models : Train a model using descriptors like LogP, polar surface area, and H-bond donors. For example, indole derivatives with LogP 2.5–3.5 show optimal blood-brain barrier penetration .

Q. What advanced techniques elucidate the compound’s electronic properties for mechanistic studies?

  • UV-Vis spectroscopy : Analyze π\pi-π\pi^* transitions (250–300 nm) to assess conjugation between oxazole and indole moieties .
  • Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP/CH3_3CN) to determine oxidation potentials (e.g., indole oxidation at ~0.8 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo toxicity profiles?

  • In vitro-in vivo extrapolation (IVIVE) : Adjust for metabolic differences using liver microsomes (e.g., CYP3A4/2D6 metabolism). For instance, if in vitro IC50_{50} is 10 μM but in vivo LD50_{50} is 100 mg/kg, check for prodrug activation .
  • Toxicogenomics : RNA-seq of treated hepatocytes to identify upregulated apoptosis pathways (e.g., Caspase-3, BAX) .

Methodological Resources

  • Crystallography : SHELX suite for high-resolution structure refinement .
  • Spectral databases : PubChem (CID 116350-38-0) for reference NMR/IR data .
  • Toxicity prediction : EPA DSSTox (DTXSID80357180) for regulatory benchmarks .

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